3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide
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Overview
Description
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines an oxazole ring, a tetrahydroquinoline moiety, and a propanamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide typically involves multiple steps, starting with the preparation of the oxazole ring and the tetrahydroquinoline moiety. The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The tetrahydroquinoline moiety is often prepared via hydrogenation of quinoline derivatives. The final step involves the coupling of these two components with a propanamide group, usually through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-5-fluorobenzoic acid
- (3,5-Dimethyl-1,2-oxazol-4-yl)methanesulfonyl chloride
- 1-(2,4-Dimethyl-1,3-oxazol-5-yl)ethanone
Uniqueness
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide stands out due to its combination of an oxazole ring and a tetrahydroquinoline moiety, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-4-27(24,25)22-11-5-6-15-12-16(7-9-18(15)22)20-19(23)10-8-17-13(2)21-26-14(17)3/h7,9,12H,4-6,8,10-11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGAFJQXQBUUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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